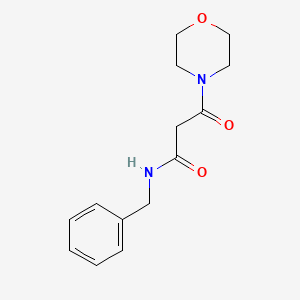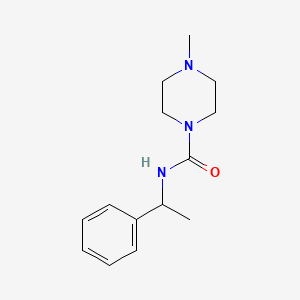
N-benzyl-3-morpholin-4-yl-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-morpholin-4-yl-3-oxopropanamide, commonly known as BMS-986, is a novel compound that has been synthesized for research purposes. It is a promising drug candidate that exhibits potential therapeutic effects in various diseases.
作用機序
BMS-986 exerts its therapeutic effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as JAK (Janus kinase) and STAT (signal transducer and activator of transcription), which are involved in the regulation of cell proliferation, differentiation, and survival. BMS-986 also targets specific receptors such as TNF (tumor necrosis factor) and IL-6 (interleukin-6), which are involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BMS-986 has been shown to have various biochemical and physiological effects in cells and animal models. It has been found to inhibit the proliferation and induce the apoptosis of cancer cells. BMS-986 also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, BMS-986 protects neurons from oxidative stress and apoptosis, which are implicated in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
BMS-986 has several advantages for lab experiments. It is a novel compound that exhibits promising therapeutic effects in various diseases. It has been synthesized using a simple and efficient method, and it can be easily purified by column chromatography. However, BMS-986 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profiles are not fully understood. Further studies are needed to determine the optimal dosage and administration route of BMS-986.
将来の方向性
There are several future directions for the research on BMS-986. One direction is to investigate its potential therapeutic effects in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and toxicity profiles, and to develop more potent and selective analogs of BMS-986. Furthermore, the mechanism of action of BMS-986 needs to be further elucidated, and its interaction with other signaling pathways and receptors needs to be explored. Overall, the research on BMS-986 has the potential to lead to the development of novel therapeutics for various diseases.
合成法
BMS-986 is synthesized by the reaction of benzylamine, morpholine, and 3-oxo-propionic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified by column chromatography.
科学的研究の応用
BMS-986 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BMS-986 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation, BMS-986 has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, BMS-986 has been demonstrated to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
N-benzyl-3-morpholin-4-yl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(15-11-12-4-2-1-3-5-12)10-14(18)16-6-8-19-9-7-16/h1-5H,6-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBETUQYCVMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)

![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
